molecular formula C5H9N3O2 B14440894 Ethyl (2S)-2-azidopropanoate CAS No. 79410-47-2

Ethyl (2S)-2-azidopropanoate

Cat. No.: B14440894
CAS No.: 79410-47-2
M. Wt: 143.14 g/mol
InChI Key: LSSJUKDVBOYWHG-BYPYZUCNSA-N
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Description

Ethyl (2S)-2-azidopropanoate is an organic compound that belongs to the class of azido esters It is characterized by the presence of an azido group (-N₃) attached to the second carbon of a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2S)-2-azidopropanoate can be synthesized through several methods. One common approach involves the azidation of ethyl (2S)-2-bromopropanoate. This reaction typically uses sodium azide (NaN₃) as the azidating agent in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the substitution of the bromine atom with the azido group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, minimizing the risk associated with handling azides.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-azidopropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Sodium Azide (NaN₃): Used for azidation reactions.

    Hydrogen Gas (H₂) and Palladium Catalyst (Pd/C): Used for reduction reactions.

    Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.

Major Products

    Amines: Formed through reduction of the azido group.

    Triazoles: Formed through cycloaddition reactions.

Scientific Research Applications

Ethyl (2S)-2-azidopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of triazoles and other nitrogen-containing compounds.

    Biology: Employed in bioconjugation techniques, where it can be used to label biomolecules through click chemistry.

    Medicine: Investigated for its potential in drug development, especially in the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-azidopropanoate depends on the specific reaction it undergoes. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. In reduction reactions, the azido group is converted to an amine through the addition of hydrogen atoms.

Comparison with Similar Compounds

Ethyl (2S)-2-azidopropanoate can be compared with other azido esters and related compounds:

    Ethyl (2S)-2-bromopropanoate: A precursor in the synthesis of this compound.

    Ethyl (2S)-2-aminopropanoate: The reduced form of this compound.

    Mthis compound: A similar compound with a methyl ester group instead of an ethyl ester group.

This compound is unique due to its specific reactivity and the presence of the azido group, which allows for versatile transformations in organic synthesis.

Properties

CAS No.

79410-47-2

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

ethyl (2S)-2-azidopropanoate

InChI

InChI=1S/C5H9N3O2/c1-3-10-5(9)4(2)7-8-6/h4H,3H2,1-2H3/t4-/m0/s1

InChI Key

LSSJUKDVBOYWHG-BYPYZUCNSA-N

Isomeric SMILES

CCOC(=O)[C@H](C)N=[N+]=[N-]

Canonical SMILES

CCOC(=O)C(C)N=[N+]=[N-]

Origin of Product

United States

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